molecular formula C12H18Cl3NO B13758338 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide CAS No. 51479-78-8

2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide

Cat. No.: B13758338
CAS No.: 51479-78-8
M. Wt: 298.6 g/mol
InChI Key: OMJPNRPQUNHMOS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is a chemical compound with the molecular formula C12H18Cl3NO It is characterized by the presence of three chlorine atoms attached to the acetamide group and a 3,7-dimethylocta-1,6-dien-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ylamine with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,7-dimethylocta-1,6-dien-3-ylamine+trichloroacetyl chlorideThis compound\text{3,7-dimethylocta-1,6-dien-3-ylamine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} 3,7-dimethylocta-1,6-dien-3-ylamine+trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
  • 3,7-Dimethylocta-1,6-dien-3-yl propionate
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate

Uniqueness

2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is unique due to its specific combination of trichloroacetamide and 3,7-dimethylocta-1,6-dien-3-yl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

51479-78-8

Molecular Formula

C12H18Cl3NO

Molecular Weight

298.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide

InChI

InChI=1S/C12H18Cl3NO/c1-5-11(4,8-6-7-9(2)3)16-10(17)12(13,14)15/h5,7H,1,6,8H2,2-4H3,(H,16,17)

InChI Key

OMJPNRPQUNHMOS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)NC(=O)C(Cl)(Cl)Cl)C

Origin of Product

United States

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